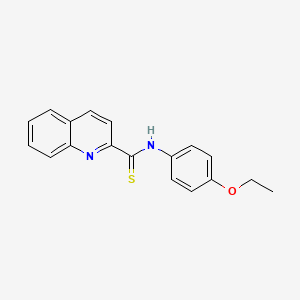

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)quinoline-2-carbothioamide: is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and carbothioamide functionalities in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)quinoline-2-carbothioamide typically involves the condensation of 4-ethoxyaniline with quinoline-2-carbothioic acid. This reaction can be carried out under various conditions, including:

Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Catalytic Methods: The use of catalysts such as NaHSO₄·SiO₂ can enhance the efficiency of the reaction, making it more cost-effective and environmentally friendly.

Solvent-Free Conditions: Performing the reaction without solvents can reduce the environmental impact and simplify the purification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. The use of recyclable catalysts and green chemistry principles is also common to ensure sustainability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-ethoxyphenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.

Medicine: Research suggests that it may possess antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.

Mecanismo De Acción

The mechanism by which N-(4-ethoxyphenyl)quinoline-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparación Con Compuestos Similares

N-(4-ethoxyphenyl)quinoline-2-carbothioamide can be compared to other quinoline derivatives, such as:

Quinoline-2-carboxamide: Lacks the ethoxyphenyl group, resulting in different chemical properties and reactivity.

4-ethoxyphenylquinoline: Lacks the carbothioamide group, affecting its biological activity and applications.

Quinoline-2-thiol: Contains a thiol group instead of a carbothioamide, leading to distinct chemical behavior.

Actividad Biológica

N-(4-ethoxyphenyl)quinoline-2-carbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with an ethoxyphenyl group and a carbothioamide functional group. Its molecular formula is C16H16N2OS, and it is characterized by its heterocyclic structure which is common among compounds with pharmacological properties.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Molecular Targets : The compound may interact with specific enzymes or receptors, modifying their activity. For instance, it could potentially inhibit tubulin polymerization, a mechanism similar to that of colchicine, which has been demonstrated in related quinoline derivatives .

- Cell Signaling Pathways : It may influence pathways associated with cell growth, apoptosis, and inflammation, contributing to its anti-cancer properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results:

These values indicate that the compound exhibits significant cytotoxic activity, comparable to known anticancer agents.

Case Studies

- In vitro Studies : A study compared the efficacy of this compound with colchicine in inhibiting tubulin polymerization. The results indicated that the compound could effectively arrest the cell cycle at the G2/M phase, similar to colchicine but potentially with fewer side effects .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to significant apoptosis in HepG-2 cells, indicating its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline-2-carboxamide | Lacks ethoxyphenyl group | Different reactivity and activity profile |

| 4-Ethoxyphenylquinoline | Lacks carbothioamide group | Reduced biological activity |

| Quinoline-2-thiol | Contains thiol instead of carbothioamide | Distinct chemical behavior |

This comparison highlights the unique properties of this compound that may enhance its biological efficacy.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFJBXCNOUNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.